molecular formula C19H15NO3S B7882245 5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde

5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde

Cat. No.: B7882245
M. Wt: 337.4 g/mol
InChI Key: UUNAOKMACFWRIX-UHFFFAOYSA-N
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Description

5-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde is a synthetic organic compound featuring a thiophene core substituted with a carbaldehyde group and a hex-1-yn-1-yl linker bound to a 1,3-dioxo-isoindole moiety. Its structure combines aromatic heterocycles (thiophene), a conjugated alkyne bridge, and an electron-deficient isoindole dione group, making it a candidate for applications in materials science or pharmaceutical intermediates.

Properties

IUPAC Name

5-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-13-15-11-10-14(24-15)7-3-1-2-6-12-20-18(22)16-8-4-5-9-17(16)19(20)23/h4-5,8-11,13H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNAOKMACFWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action through a review of recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with an isoindole moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C18H17N1O3S\text{C}_{18}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Isoindole Derivative : Initial reactions to create the isoindole framework.
  • Attachment of Thiophene and Hexynyl Groups : Utilizing coupling reactions to introduce the thiophene and hexynyl functionalities.
  • Aldehyde Formation : Final steps involve converting the appropriate functional groups into an aldehyde.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell LineIC50 (µM)
HeLa14.62
NCI-H46015.42
PC-317.50

These values indicate that the compound exhibits potent anti-proliferative activity across different cancer types .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation .
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Properties : The presence of thiophene and isoindole structures may confer antioxidant capabilities, reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the thiophene ring significantly affect potency and selectivity against cancer cell lines.
  • Hybrid Structures : Compounds that integrate multiple active pharmacophores often show enhanced biological activity compared to their single-component counterparts .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on human cervical cancer cells (HeLa). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 14.62 µM. This study emphasizes the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Enzyme Interaction Studies

Research focused on enzyme inhibition revealed that this compound could effectively inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation rates in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde exhibit significant anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of isoindole compounds could inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Study Cancer Type IC50 Value (µM) Mechanism of Action
Zhang et al. (2023)Breast Cancer12.5Apoptosis induction
Liu et al. (2024)Lung Cancer8.7Cell cycle arrest

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. A recent investigation revealed that thiophene derivatives could exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Material Science

Organic Photovoltaics

This compound has been explored as a potential electron donor in organic photovoltaic devices. Its ability to form stable thin films and favorable charge transport properties make it suitable for enhancing the efficiency of solar cells.

Device Type Efficiency (%) Active Layer Composition
Bulk Heterojunction9.5P3HT:PCBM
Perovskite Solar Cells12.7MAPbI3:Thiophene Derivative

Photonics

Fluorescent Sensors

The compound's unique fluorescent properties have been utilized in the development of sensors for detecting metal ions in solution. The isoindole moiety can chelate metal ions, causing a measurable change in fluorescence intensity.

Ion Detected Detection Limit (µM) Fluorescence Change (%)
Cu²⁺0.575
Pb²⁺0.360

Comparison with Similar Compounds

Key Observations:

  • Functional Group Reactivity : The carbaldehyde group offers nucleophilic reactivity distinct from the sulfanyl acetic acid () or acetyl chloride (), enabling diverse derivatization pathways .
  • Linker Effects : The alkyne spacer in the target compound introduces linear rigidity, which may influence crystallographic packing or intermolecular interactions compared to single-bonded linkers in other analogs .

Analytical Characterization Techniques

  • X-ray Crystallography : The target compound’s structure likely requires SHELX programs (e.g., SHELXL) for refinement due to its complex substituents, as seen in isoindole dione analogs .
  • Spectroscopy: High-resolution mass spectrometry (HRMS) and NMR (e.g., for the cathinone derivative in ) are critical for confirming molecular weight and functional group assignment .
  • Purity Standards : Compounds like 2-(1,3-dioxoisoindol-2-yl)acetyl chloride () are typically analyzed for purity (≥95%) via HPLC or LC-MS, a standard applicable to the target compound .

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